1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine
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Overview
Description
1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine is a chemical compound that features a piperazine ring substituted with a 2-nitrobenzyl group and a propylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine typically involves the reaction of 2-nitrobenzyl chloride with 4-(propylsulfonyl)piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or ethanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to a hydroxylamine or an amine using reagents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed:
Reduction: 1-(2-Aminobenzyl)-4-(propylsulfonyl)piperazine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine involves the photoreactive properties of the nitrobenzyl group. Upon exposure to light, the nitrobenzyl group undergoes a photolytic reaction, leading to the formation of reactive intermediates that can interact with various molecular targets. This property is exploited in photoaffinity labeling, where the compound can be used to covalently attach to specific biomolecules upon light activation .
Comparison with Similar Compounds
2-Nitrobenzyl Alcohol: Used in phototriggered labeling and crosslinking of biomolecules.
2-Nitrobenzyl Chloride: A precursor in the synthesis of various nitrobenzyl derivatives.
2-Nitrobenzyl Sulfonate Esters: Known for their thermal stability and photogenerating properties.
Uniqueness: 1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine is unique due to the combination of the piperazine ring and the propylsulfonyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H21N3O4S |
---|---|
Molecular Weight |
327.40 g/mol |
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C14H21N3O4S/c1-2-11-22(20,21)16-9-7-15(8-10-16)12-13-5-3-4-6-14(13)17(18)19/h3-6H,2,7-12H2,1H3 |
InChI Key |
MUGVAGINEMPZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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